1,2,3,6-Tetrahydropyridin-2-ylmethanol
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Overview
Description
1,2,3,6-Tetrahydropyridin-2-ylmethanol is a versatile chemical compound that has garnered significant interest in various fields of research due to its diverse range of applications. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring with a hydroxymethyl group attached to the second carbon atom. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydropyridin-2-ylmethanol typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 2-pyridinemethanol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydropyridin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form tetrahydropyridine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid.
Reduction: Formation of 1,2,3,6-tetrahydropyridine derivatives.
Substitution: Formation of various substituted tetrahydropyridine derivatives.
Scientific Research Applications
1,2,3,6-Tetrahydropyridin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydropyridin-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can modulate its interaction with cellular targets .
Comparison with Similar Compounds
1,2,3,6-Tetrahydropyridin-2-ylmethanol can be compared with other tetrahydropyridine derivatives, such as:
1,2,3,4-Tetrahydropyridine: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
2,3,4,5-Tetrahydropyridine: Has a different ring structure, leading to variations in reactivity and applications.
1,2,3,6-Tetrahydropyridine:
The presence of the hydroxymethyl group in this compound imparts unique properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1-2,6-8H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHTZJDZHRFTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785028-08-1 |
Source
|
Record name | (1,2,3,6-tetrahydropyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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